molecular formula C17H17NO5 B2983989 2-[3-(Phenylmethoxycarbonylaminomethyl)phenoxy]acetic acid CAS No. 2287300-20-1

2-[3-(Phenylmethoxycarbonylaminomethyl)phenoxy]acetic acid

Cat. No.: B2983989
CAS No.: 2287300-20-1
M. Wt: 315.325
InChI Key: JVFZZAFHUCZLMA-UHFFFAOYSA-N
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Description

2-[3-(Phenylmethoxycarbonylaminomethyl)phenoxy]acetic acid is an organic compound with the molecular formula C17H17NO5 This compound is characterized by the presence of a phenylmethoxycarbonylaminomethyl group attached to a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Phenylmethoxycarbonylaminomethyl)phenoxy]acetic acid typically involves the reaction of 3-(phenylmethoxycarbonylaminomethyl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Phenylmethoxycarbonylaminomethyl)phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[3-(Phenylmethoxycarbonylaminomethyl)phenoxy]acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Phenylmethoxycarbonylaminomethyl)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxycarbonylaminomethyl group can form hydrogen bonds and hydrophobic interactions with the active sites of target proteins, leading to inhibition or modulation of their activity. The phenoxyacetic acid moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-phenoxypropanoic acid: This compound has a similar phenoxy group but differs in the presence of a methyl group instead of the phenylmethoxycarbonylaminomethyl group.

    Phenoxyacetic acid: A simpler analog with only a phenoxy group attached to acetic acid.

    2-(4-((Substituted phenylimino)methyl)phenoxy)acetic acid: These derivatives have variations in the substituents on the phenyl group, leading to different biological activities.

Uniqueness

2-[3-(Phenylmethoxycarbonylaminomethyl)phenoxy]acetic acid is unique due to the presence of the phenylmethoxycarbonylaminomethyl group, which imparts specific chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[3-(phenylmethoxycarbonylaminomethyl)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c19-16(20)12-22-15-8-4-7-14(9-15)10-18-17(21)23-11-13-5-2-1-3-6-13/h1-9H,10-12H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFZZAFHUCZLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=CC(=CC=C2)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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